REACTION_CXSMILES
|
F[C:2]1([F:9])[CH:7]=[CH:6][C:5](=[O:8])[CH:4]=[CH:3]1.[C-:10]#[N:11].[K+]>CN(C)C=O>[C:10]([C:7]1[CH:6]=[C:5]([OH:8])[CH:4]=[CH:3][C:2]=1[F:9])#[N:11] |f:1.2|
|
Name
|
|
Quantity
|
2 mmol
|
Type
|
reactant
|
Smiles
|
FC1(C=CC(C=C1)=O)F
|
Name
|
|
Quantity
|
4 mmol
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=C(C=CC1F)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |